Cas no 2138174-41-9 (1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one)

1-(1-Iodonaphthalen-2-yl)-2-methylpropan-1-one is a specialized organic compound featuring a naphthalene core substituted with an iodine atom at the 1-position and a 2-methylpropan-1-one group at the 2-position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for cross-coupling reactions such as Suzuki or Heck couplings, where the iodine acts as a reactive handle for further functionalization. The ketone moiety enhances its versatility in subsequent derivatization. Its well-defined reactivity and stability under controlled conditions make it suitable for applications in pharmaceuticals, materials science, and fine chemical synthesis. The compound is typically handled under inert conditions to preserve its integrity.
1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one structure
2138174-41-9 structure
Product Name:1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one
CAS No:2138174-41-9
MF:C14H13IO
MW:324.156896352768
CID:6529080
PubChem ID:165484537
Update Time:2025-09-28

1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one
    • EN300-1131566
    • 2138174-41-9
    • Inchi: 1S/C14H13IO/c1-9(2)14(16)12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3
    • InChI Key: JWTIADLGZKLFDH-UHFFFAOYSA-N
    • SMILES: IC1C2C=CC=CC=2C=CC=1C(C(C)C)=O

Computed Properties

  • Exact Mass: 324.00111g/mol
  • Monoisotopic Mass: 324.00111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one Pricemore >>

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Additional information on 1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one

1-(1-Iodonaphthalen-2-yl)-2-methylpropan-1-one: A Comprehensive Overview

The compound 1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one (CAS No. 2138174-41-9) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a naphthalene ring system with an iodine substituent and a ketone group. The integration of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.

The naphthalene moiety in 1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one serves as a versatile platform for further chemical modifications. The presence of the iodine atom at the 1-position of the naphthalene ring introduces electronic effects that can influence reactivity and selectivity in synthetic reactions. Recent studies have highlighted the potential of this compound as a building block in the synthesis of complex aromatic systems, particularly in the development of novel pharmaceutical agents and advanced materials.

One of the most intriguing aspects of 1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one is its role in medicinal chemistry. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules, including potential drug candidates. The ketone group at the 2-methylpropanone position provides a site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. For instance, recent findings suggest that this compound can be used to develop inhibitors for specific enzyme targets, offering new avenues for therapeutic intervention.

In addition to its medicinal applications, 1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one has shown promise in materials science. Its aromatic structure and functional groups make it a candidate for use in the development of organic semiconductors and optoelectronic devices. Studies have demonstrated that derivatives of this compound exhibit desirable electronic properties, such as high charge carrier mobility and photoluminescence efficiency, which are critical for applications in flexible electronics and light-emitting diodes (LEDs).

The synthesis of 1-(1-iodonaphthalen-2-yl)-2-methylpropan-1-one involves a multi-step process that typically begins with the preparation of the naphthalene derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective strategy for constructing the naphthalene core with high precision.

From an environmental standpoint, researchers have also investigated the degradation pathways of 1-(1-iodonaphthalen-2-yL)-2-methylpropanone under various conditions. Understanding its stability and biodegradability is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use. Preliminary studies suggest that this compound undergoes slow degradation under aerobic conditions, highlighting the need for further research into its ecological fate.

In conclusion, 1-(Iodonaphthalen - 2 - yl) - 2 - methylpropan - ione (CAS No. 2I38I74 - 4I -9) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in diverse scientific domains. As research continues to uncover new possibilities for this compound, its role in driving innovation across industries is likely to expand significantly.

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